1H-1,2,4-Triazole-1-carboximidamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2,4-triazole-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5/c4-3(5)8-2-6-1-7-8/h1-2H,(H3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIOIIJXUJXYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Amidino-1,2,4-triazole hydrochloride chemical structure and molecular weight
Molecular Characterization, Mechanistic Principles, and Guanidinylation Protocols
Executive Summary
1-Amidino-1,2,4-triazole hydrochloride (CAS: 19503-26-5) is a specialized electrophilic amidination reagent used primarily for the conversion of primary and secondary amines into guanidines. Functionally analogous to the widely cited 1H-pyrazole-1-carboxamidine (Bernatowicz reagent), this compound offers distinct advantages in specific synthetic contexts, including water solubility and the generation of a 1,2,4-triazole byproduct that is often easier to remove than pyrazole derivatives. This guide details its physicochemical properties, reaction mechanisms, and validated experimental protocols for bioconjugation and small molecule synthesis.
Part 1: Physicochemical Characterization
Precise characterization is essential for stoichiometry calculations and analytical method development. The hydrochloride salt form is preferred for its enhanced stability compared to the free base.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 1H-1,2,4-Triazole-1-carboximidamide hydrochloride |
| Common Name | 1-Amidino-1,2,4-triazole hydrochloride |
| CAS Number | 19503-26-5 |
| Molecular Formula | C |
| Molecular Weight | 147.57 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in CH |
| Melting Point | 215–220 °C (decomposition) |
| pKa (Leaving Group) | ~10.0 (for the 1,2,4-triazole byproduct) |
Structural Architecture
The molecule consists of a 1,2,4-triazole ring coupled to a carboxamidine (guanidine-like) moiety. The bond between the triazole nitrogen (N1) and the amidine carbon is the reactive center. The high nitrogen content of the triazole ring renders it an effective leaving group upon nucleophilic attack.
Part 2: Mechanistic Principles
The utility of 1-Amidino-1,2,4-triazole hydrochloride relies on the Nucleophilic Substitution at the Imino-Carbon . Unlike isothiourea reagents (which release foul-smelling mercaptans), this reagent releases 1,2,4-triazole.
Reaction Mechanism
The reaction proceeds via an addition-elimination pathway.
-
Activation: The base deprotonates the target amine, increasing its nucleophilicity.
-
Addition: The amine attacks the electrophilic carbon of the amidine group, forming a tetrahedral intermediate.
-
Elimination: The 1,2,4-triazole ring is expelled as the leaving group, yielding the guanidinated product.
Figure 1: Mechanistic pathway of amine guanidinylation using 1-Amidino-1,2,4-triazole HCl.
Part 3: Experimental Protocols
Protocol A: Standard Guanidinylation of Primary Amines
This protocol is optimized for small molecule synthesis where the target amine is soluble in organic solvents.
Materials:
-
Substrate: Primary amine (1.0 equiv)[2]
-
Reagent: 1-Amidino-1,2,4-triazole HCl (1.1 – 1.5 equiv)
-
Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0 – 3.0 equiv)
-
Solvent: DMF or Acetonitrile (Dry)
Step-by-Step Workflow:
-
Preparation: Dissolve the primary amine (1.0 mmol) in anhydrous DMF (3–5 mL) under an inert atmosphere (N
or Ar). -
Activation: Add DIEA (2.5 mmol) to the solution. Stir for 5 minutes to ensure deprotonation of the amine salt if starting from an HCl salt.
-
Addition: Add 1-Amidino-1,2,4-triazole HCl (1.2 mmol) in a single portion.
-
Reaction: Stir at room temperature (20–25 °C).
-
Monitoring: Check progress via TLC or LC-MS after 4 hours. Most reactions reach completion within 12–24 hours.
-
Optimization: If conversion is slow, heat to 40–50 °C.
-
-
Workup:
-
Dilute reaction mixture with Ethyl Acetate.
-
Wash with 5% NaHCO
(aq) to remove the 1,2,4-triazole byproduct and excess HCl. -
Wash with Brine, dry over Na
SO , and concentrate.
-
Protocol B: Aqueous Guanidinylation (Protein/Peptide Modification)
Suitable for lysine modification in proteins or water-soluble peptides.
Materials:
-
Buffer: 0.1 M Carbonate or Phosphate buffer (pH 9.0 – 9.5). Note: High pH is critical to keep Lysine
-amines unprotonated. -
Reagent: 1-Amidino-1,2,4-triazole HCl (dissolved in water).
Workflow:
-
Dissolve protein/peptide (1 mg/mL) in the buffer.
-
Add Reagent (10–50 molar excess relative to Lys residues) as a concentrated aqueous solution.
-
Incubate at 4 °C to 25 °C for 16–24 hours.
-
Purification: Remove excess reagent and triazole byproduct via dialysis or size-exclusion chromatography (SEC).
Part 4: Comparative Analysis & Troubleshooting
Reagent Selection Guide
Why choose 1-Amidino-1,2,4-triazole over other guanylating agents?
| Reagent | Advantages | Disadvantages |
| 1-Amidino-1,2,4-triazole HCl | Water soluble; Mild leaving group; No foul odor. | Less reactive than pyrazole analogs for sterically hindered amines. |
| 1H-Pyrazole-1-carboxamidine | Highly reactive; Extensive literature precedence. | Pyrazole byproduct can be difficult to separate from similar polarity products. |
| S-Methylisothiourea | Cheap; commercially available in bulk. | Evolves methyl mercaptan (toxic, foul odor); Requires higher temperatures. |
Troubleshooting Matrix
-
Issue: Low Conversion.
-
Cause: pH too low (amine protonated).
-
Fix: Add more base (DIEA/NaOH). Ensure pH > 9.0 for aqueous reactions.
-
-
Issue: Hygroscopicity.
-
Cause: HCl salt absorbs moisture.
-
Fix: Store reagent in a desiccator at -20 °C. Dry solvent is critical for non-aqueous protocols.
-
References
-
Alzchem Group. (n.d.). 1-Amidino-1,2,4-triazole Monohydrochloride Product Specification. Retrieved from [Link]
-
PubChem. (2025).[3] 1H-1,2,4-Triazole-1-carboximidamide hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Katritzky, A. R., et al. (2000). Novel Syntheses of Guanidines. Journal of Organic Chemistry. (Contextual grounding on heterocyclic carboxamidines).
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines.[4] Journal of Organic Chemistry, 57(8), 2497–2502. (Comparative reference for class mechanism). Retrieved from [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-1,2,4-triazole | C2H4N4 | CID 11432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety data sheet SDS for 1,2,4-Triazole-1-carboxamidine HCl
An In-Depth Technical Guide to the Safe Handling and Application of 1,2,4-Triazole-1-carboxamidine Hydrochloride
For researchers and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety data sheet (SDS) for 1,2,4-Triazole-1-carboxamidine Hydrochloride (CAS No: 19503-26-5), synthesized with practical insights for its application in a research and development setting.
Chemical Identity and Physicochemical Properties
1,2,4-Triazole-1-carboxamidine hydrochloride is a versatile intermediate compound, notably used as a building block in the synthesis of various bioactive molecules, including antifungal agents and herbicides.[1] Its stability as a hydrochloride salt makes it easier to handle and store compared to its free base form.[2]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | 1,2,4-triazole-1-carboximidamide;hydrochloride | [3] |
| Synonyms | 1H-1,2,4-Triazole-1-carboximidamide Hydrochloride, 1-Amidino-1H-1,2,4-triazole hydrochloride, 1H-1,2,4-Triazole-1-carboxamidine monohydrochloride | [2][4] |
| CAS Number | 19503-26-5 | [3][5] |
| Molecular Formula | C₃H₆ClN₅ | [2][3] |
| Molecular Weight | 147.57 g/mol | [3][5][6] |
| Appearance | White to off-white crystalline solid or powder | [2][5][7] |
| Melting Point | 199°C to 220°C | [3][5] |
| Purity | Typically ≥97% or ≥98% | [3][5][7] |
Hazard Identification and Classification
This compound is classified as acutely toxic and a serious eye irritant. Understanding these hazards is the first step in establishing a safe handling protocol. The Globally Harmonized System (GHS) classification underscores the potential risks associated with exposure.
GHS Classification:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3][4][6][8]
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[3][6][8]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Respiratory Irritation (Category 3): May cause respiratory irritation.[3]
Pictograms:
Hazard Statements:
The causality behind these classifications lies in the chemical's reactivity. The carboxamidine group can interact with biological macromolecules, leading to toxicity, while its acidic nature as a hydrochloride salt can cause irritation to tissues upon direct contact.
Safe Handling and Personal Protective Equipment (PPE)
A self-validating safety protocol involves assuming exposure can occur and implementing engineering controls and PPE to mitigate this risk.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[4] For procedures that may generate dust, such as weighing or transferring powder, a certified chemical fume hood is mandatory.
-
Closed Systems: For larger scale operations, the use of a closed system is recommended to prevent the release of dust.[8]
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
The selection of PPE is critical and should be based on a thorough risk assessment of the specific experimental procedure.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Standard/Specification | Rationale |
| Eyes/Face | Safety goggles with side-shields or a face shield. | Conforming to EN166 (EU) or NIOSH (US).[4] | Protects against dust particles and splashes causing serious eye irritation. |
| Skin/Hands | Impervious gloves (e.g., nitrile). | Prevents skin irritation and potential absorption. | |
| Body | Fire/flame resistant and impervious lab coat or clothing. | Protects underlying clothing and skin from contamination.[4] | |
| Respiratory | Full-face respirator with appropriate dust filter. | Use respirators approved under relevant government standards.[8] | Required if exposure limits are exceeded or if dust cannot be controlled at the source.[4] |
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate action is critical. All laboratory personnel should be familiar with these procedures before beginning work.
Table 3: First-Aid Measures
| Exposure Route | Action |
| Ingestion | Immediately call a POISON CENTER or doctor. [3][8] Rinse mouth with water.[4][8] Do NOT induce vomiting.[3] |
| Eye Contact | Rinse cautiously with water for several minutes (at least 15).[4][8] Remove contact lenses, if present and easy to do. Continue rinsing.[4][8] If eye irritation persists, get medical advice or attention.[8] |
| Skin Contact | Take off immediately all contaminated clothing.[3][4] Wash with plenty of water and soap.[3] |
| Inhalation | Move victim to fresh air and keep at rest in a position comfortable for breathing.[4][8] |
Accidental Release Measures
-
Evacuate: Evacuate the area and prevent unnecessary personnel from entering.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if safe to do so.[4] Avoid dust formation.[4]
-
Clean-up: Carefully sweep up the material and collect it into a suitable, airtight container for disposal.[8] Do not discharge into sewer systems.[4]
-
Decontaminate: Clean the spill area thoroughly.
Storage and Disposal
Proper storage is essential for maintaining the chemical's stability and preventing accidental exposure.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] The product should be stored locked up.[4][8]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[8][9]
-
Disposal: Disposal must be in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[4]
Toxicological and Ecological Information
While comprehensive toxicological data is not fully detailed in all public SDS, the primary acute hazard is oral toxicity.[6] There is insufficient data available to definitively classify its long-term effects such as carcinogenicity or mutagenicity.[10] However, the parent compound, 1,2,4-triazole, is suspected of damaging the unborn child.[10] Therefore, it is crucial to handle this compound with the assumption of potential reproductive toxicity and take all necessary precautions.
Some sources indicate the compound is harmful to aquatic life with long-lasting effects, necessitating procedures to prevent its release into the environment.[7][11]
Conclusion for the Research Professional
1,2,4-Triazole-1-carboxamidine hydrochloride is a valuable reagent in pharmaceutical and agricultural research. Its utility, however, is matched by its potential hazards. A thorough understanding and implementation of the safety protocols outlined in this guide are not merely procedural; they are integral to the scientific process. By explaining the causality behind safety measures—from the compound's inherent reactivity to the specific PPE required to mitigate exposure—this guide aims to empower researchers to work safely and effectively, ensuring that scientific advancement does not come at the cost of personal or environmental health.
References
-
1H-1,2,4-triazole-1-carboximidamide hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 19503-26-5: 1H-1,2,4-TRIAZOLE-1-CARBOXAMIDINE MONOHYDR… [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. echemi.com [echemi.com]
- 5. labproinc.com [labproinc.com]
- 6. 1H-1,2,4-triazole-1-carboximidamide hydrochloride | C3H6ClN5 | CID 16218515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-1,2,4-Triazole-1-carboximidamide hydrochloride | 19503-26-5 [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: Stability & Handling of 1H-1,2,4-Triazole-1-carboximidamide
This guide provides an in-depth technical analysis of 1H-1,2,4-Triazole-1-carboximidamide (often used as the hydrochloride salt), focusing on its stability, degradation mechanisms, and handling protocols for high-fidelity research applications.
Executive Summary
1H-1,2,4-Triazole-1-carboximidamide (TCA) is a potent electrophilic guanylating agent used to convert primary and secondary amines into guanidines. While structurally similar to the more common 1H-Pyrazole-1-carboximidamide , TCA is significantly more reactive due to the enhanced leaving group ability of the triazole ring.
This increased reactivity comes at the cost of solution stability . Unlike the pyrazole analog, TCA is prone to rapid hydrolysis in aqueous or alcoholic media, particularly at elevated pH. This guide details the mechanistic causes of this instability and provides strict protocols to prevent reagent degradation during storage and synthesis.
Part 1: Chemical Nature & Reactivity Profile
To understand the stability of TCA, one must analyze the thermodynamics of its leaving group. The reagent functions by transferring the amidine moiety
The Reactivity-Stability Trade-off
The efficiency of a guanylating agent is inversely proportional to the pKa of the conjugate acid of the leaving group (the heterocycle).
| Reagent | Leaving Group | pKa of Leaving Group (Conjugate Acid) | Reactivity | Solution Stability |
| 1H-1,2,4-Triazole-1-carboximidamide | 1,2,4-Triazole | ~10.0 | High | Low |
| 1H-Pyrazole-1-carboximidamide | Pyrazole | ~14.2 | Moderate | High |
Key Insight: The lower pKa of 1,2,4-triazole makes it a better leaving group than pyrazole. Consequently, TCA reacts faster with sterically hindered amines but also reacts faster with water (hydrolysis), leading to rapid degradation.
Part 2: Degradation Mechanism (Hydrolysis)
In aqueous solution, or organic solvents containing residual moisture, TCA undergoes hydrolysis. This reaction is pH-dependent; basic conditions (often required for the guanylation reaction itself) accelerate the attack of the hydroxide ion on the amidine carbon.
Pathway Analysis
The degradation yields 1,2,4-triazole (which is stable and accumulates) and urea (formed via the rearrangement of the unstable carbamimidic acid intermediate).
Figure 1: Hydrolytic degradation pathway of TCA. Note that the 1,2,4-triazole byproduct is chemically stable, often leading to the false impression that the reagent is intact if one only monitors the heterocycle.[1]
Part 3: Stability Factors & Practical Protocols
Storage (Solid State)
-
Condition: The hydrochloride salt is relatively stable in solid form if kept dry.
-
Protocol: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen).
-
Desiccation: Essential. Moisture absorption will initiate surface hydrolysis, forming a "crust" of urea and triazole.
Solution Stability (The Critical Control Point)
Never store stock solutions of TCA in water or methanol.
-
Aqueous Buffer: Half-life is estimated in hours at pH > 8.0.
-
DMF/DMSO: Stable for days to weeks if anhydrous .
-
Methanol/Ethanol: Slow solvolysis occurs over time; not recommended for storage.
Preparation Protocol (Self-Validating)
This protocol ensures the reagent is active at the moment of use.
Step 1: Solvent Selection Use Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide). Avoid water.
Step 2: Concentration Prepare a high-concentration stock (e.g., 1.0 M) immediately before use. High concentration minimizes the relative impact of trace moisture.
Step 3: The "Base-Last" Rule Dissolve the TCA salt before adding the organic base (e.g., DIPEA/TEA).
-
Reasoning: The hydrochloride salt protects the amidine from hydrolysis. Adding base deprotonates the system, activating the amidine for nucleophilic attack (by amine or water). Add the base only when the substrate amine is present.
Part 4: Comparative Selection & Analytical Monitoring
When should you use TCA versus the more stable Pyrazole analog?
Decision Matrix
Figure 2: Selection logic for guanylating agents. TCA is the "heavy artillery" for difficult substrates but requires stricter handling.
Analytical Monitoring (HPLC)
Do not rely on visual inspection; urea and triazole are often soluble in the reaction mixture.
-
Method: Reverse Phase HPLC (C18).
-
Wavelength: 210–220 nm (Amidine absorption is weak; Triazole ring absorbs strongly).
-
Marker: 1,2,4-Triazole elutes significantly earlier (more polar) than the intact carboximidamide.
-
Pass Criteria: >95% purity. If the "early eluting" peak (Triazole) exceeds 5%, discard the solution.
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. Link
-
Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. ARKIVOC, 2005(4), 49-87. Link
-
Biospherics Inc. (1983). Hydrolysis of 1H-1,2,4-Triazole in Buffered Aqueous Solutions.[2] (Note: Often cited in EPA databases regarding the stability of the degradation product, confirming the accumulation of the triazole ring). Link
Sources
Methodological & Application
Protocol for converting primary amines to guanidines using 1,2,4-triazole-1-carboxamidine
Application Note: High-Efficiency Guanidylation of Primary Amines using 1,2,4-Triazole-1-carboxamidine
Abstract & Introduction
The conversion of primary amines to guanidines (guanidylation) is a pivotal transformation in medicinal chemistry, particularly for designing arginine mimetics, integrin antagonists, and RNA-binding ligands. While 1H-pyrazole-1-carboxamidine (Bernatowicz reagent) is the historical standard, 1,2,4-triazole-1-carboxamidine (TCA) offers distinct kinetic and purification advantages.
This guide details the protocol for using TCA hydrochloride. The 1,2,4-triazole moiety serves as a superior leaving group (
Mechanistic Insight
The reaction proceeds via a nucleophilic addition-elimination pathway. The electrophilic amidine carbon of TCA is attacked by the primary amine. The 1,2,4-triazole ring, being electron-deficient, stabilizes the transition state and acts as an excellent leaving group upon re-aromatization.
Figure 1: Mechanistic pathway of amine guanidylation using TCA. The driving force is the expulsion of the stable 1,2,4-triazole ring.
Reagent Profile & Comparison
Understanding why TCA is chosen over alternatives is critical for experimental design.
| Feature | 1,2,4-Triazole-1-carboxamidine (TCA) | 1H-Pyrazole-1-carboxamidine (Bernatowicz) | S-Methylisothiourea |
| Reactivity | High (Better leaving group) | Moderate | Low (Requires heat/mercury) |
| Byproduct | 1,2,4-Triazole ( | Pyrazole ( | Methyl Mercaptan (Gas/Smell) |
| Solubility | Soluble in DMF, MeOH, Water | Soluble in DMF, MeOH | Soluble in Water/EtOH |
| Purification | Aqueous Wash (Acidic byproduct) | Chromatography often required | Evaporation (Smell issues) |
| Steric Tolerance | Excellent | Good | Poor |
Standard Experimental Protocol
Objective: Synthesis of N-alkylguanidine hydrochloride from a primary alkyl amine.
Materials:
-
Substrate: Primary Amine (1.0 equiv)
-
Reagent: 1,2,4-Triazole-1-carboxamidine hydrochloride (1.1 – 1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv) -
Solvent: Anhydrous
-Dimethylformamide (DMF) (Concentration: 0.2 M - 0.5 M)
Step-by-Step Methodology:
-
Preparation:
-
Flame-dry a round-bottom flask or vial and purge with nitrogen (preferred but not strictly necessary as TCA is relatively stable).
-
Dissolve the Primary Amine (1.0 equiv) in anhydrous DMF.
-
-
Activation:
-
Add DIPEA (2.0 equiv) to the amine solution. Stir for 5 minutes at room temperature to ensure the amine is free-based.
-
Note: If using an amine salt (e.g., R-NH2[1]·HCl), increase DIPEA to 3.0 equiv.
-
-
Reaction:
-
Add 1,2,4-Triazole-1-carboxamidine HCl (1.2 equiv) in a single portion.
-
Stir the reaction mixture at room temperature (
). -
Monitoring: Check via LC-MS or TLC after 4 hours. Most primary amines convert fully within 4–12 hours. Sterically hindered amines may require heating to
.
-
-
Workup (The "Triazole Advantage"):
-
Dilute the reaction mixture with ethyl acetate (EtOAc).
-
Wash 1: Water (removes DMF and bulk triazole).
-
Wash 2: 5%
or Saturated (removes remaining acidic 1,2,4-triazole byproduct). -
Wash 3: Brine.
-
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude residue is often >90% pure.
-
If necessary, purify via flash column chromatography (DCM/MeOH/NH4OH) or reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).
-
Purification & Decision Workflow
The following decision tree ensures the isolation of high-purity guanidines based on the physicochemical properties of the product.
Figure 2: Purification strategy. The water solubility of 1,2,4-triazole allows for easy removal via aqueous extraction for lipophilic products.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Amine salt not neutralized | Increase DIPEA equivalents (verify pH > 9). |
| Slow Reaction | Steric hindrance | Heat to |
| Byproduct Persistence | Triazole co-elution | Wash organic layer with 0.5M NaOH (triazole is deprotonated and moves to aqueous phase). |
| Precipitate in DMF | Reagent insolubility | Add small amount of water (5%) or switch to MeOH (slower rate). |
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry, 57(8), 2497–2502.
- Note: Seminal paper establishing the carboxamidine transfer protocol, serving as the found
-
Katritzky, A. R., et al. (2005). Benzotriazole-1-carboxamidinium Tosylate: An Alternative Method for the Conversion of Amines to Guanidines. Journal of Organic Chemistry.[2]
- Context: Discusses the leaving group ability of azoles in guanidyl
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimization of the Synthesis of Guanidines from Amines via Nitroguanidines. Synthesis, 2004(10), 1655-1663.
- Context: Comparative analysis of guanyl
-
Sigma-Aldrich (Merck). Product Specification: 1,2,4-Triazole-1-carboxamidine hydrochloride.
- Verification of commercial availability and physical properties.
Sources
Application Notes and Protocols for the Synthesis of Substituted Guanidines using 1H-1,2,4-Triazole-1-carboximidamide
Introduction: The Enduring Importance of the Guanidinium Moiety in Drug Discovery
The guanidinium group is a privileged structural motif in medicinal chemistry, integral to the function of numerous natural products and clinically significant pharmaceuticals. Its enduring relevance stems from its unique physicochemical properties: it is a strong organic base that is typically protonated under physiological conditions, allowing it to engage in crucial hydrogen bonding and electrostatic interactions with biological targets.[1] This capacity for molecular recognition has led to the development of guanidine-containing drugs across a wide therapeutic spectrum, including antiviral agents like Zanamivir, and antihypertensive drugs. The synthesis of substituted guanidines is therefore a critical endeavor in the pursuit of novel therapeutics.
The Rise of Azole-Based Guanylating Agents: A Strategic Advantage
Traditional methods for guanidine synthesis often involve harsh conditions or the use of toxic reagents.[1] The development of azole-based carboximidamide reagents, such as those derived from pyrazole and benzotriazole, has provided a milder and more efficient alternative. These reagents act as effective "guanidinylating agents," transferring the amidine group to a primary or secondary amine.
The reactivity of these agents is modulated by the pKa of the parent azole, which influences its ability to act as a leaving group. It has been established that benzotriazole is a better leaving group than pyrazole, rendering benzotriazole-1-carboxamidinium salts more reactive. The 1,2,4-triazole moiety, with its distinct electronic properties, offers a compelling balance of reactivity and stability, making 1H-1,2,4-Triazole-1-carboximidamide hydrochloride a highly attractive reagent for the synthesis of substituted guanidines.[2] This guide provides a detailed protocol for the synthesis and application of this versatile reagent.
Protocol I: Synthesis of 1H-1,2,4-Triazole-1-carboximidamide Hydrochloride
This protocol outlines the synthesis of the guanylating agent from readily available starting materials, based on established procedures for analogous azole carboxamidinium salts.
Reaction Scheme:
Materials and Equipment:
-
1H-1,2,4-Triazole
-
Cyanamide
-
Anhydrous 1,4-Dioxane
-
Hydrochloric acid (concentrated)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for filtration and washing
-
Rotary evaporator
Step-by-Step Procedure:
-
Reagent Preparation: In a dry round-bottom flask, dissolve 1H-1,2,4-triazole (1 equivalent) and cyanamide (1 equivalent) in anhydrous 1,4-dioxane.
-
Acidification: To this solution, slowly add a solution of hydrochloric acid in dioxane.
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Purification: Collect the white precipitate by filtration, wash with cold anhydrous dioxane, and then with diethyl ether.
-
Drying: Dry the resulting white solid under vacuum to yield 1H-1,2,4-Triazole-1-carboximidamide hydrochloride.
Protocol II: Synthesis of Substituted Guanidines
This protocol details the guanylation of primary and secondary amines using the prepared 1H-1,2,4-Triazole-1-carboximidamide hydrochloride. The conditions are based on highly successful protocols for the analogous benzotriazole and pyrazole reagents.[3]
General Reaction:
Caption: Reaction mechanism of amine guanylation.
The overall experimental workflow is designed for efficiency and purity of the final product.
Caption: Experimental workflow for guanidine synthesis.
Conclusion
1H-1,2,4-Triazole-1-carboximidamide hydrochloride is a valuable and versatile reagent for the synthesis of substituted guanidines. Its stability, coupled with the mild reaction conditions required for guanylation, makes it an excellent choice for applications in medicinal chemistry and drug development. The protocols provided herein, based on established methodologies for analogous reagents, offer a reliable pathway to a diverse range of guanidine-containing molecules.
References
-
Katritzky, A. R., Parris, R. L., & Allin, S. M. (n.d.). BENZOTRIAZOLE-1-CARBOXAMIDINIUM TOSYLATE: AN ALTERNATIVE METHOD FOR THE CONVERSION OF AMINES TO GUANIDINES. [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Royal Society of Chemistry. [Link]
-
Lozano, V., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. National Center for Biotechnology Information. [Link]
-
Product Class 13: Guanidine Derivatives. (n.d.). Thieme. [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Semantic Scholar. [Link]
-
1H-1,2,4-triazole-1-carboximidamide hydrochloride. (n.d.). PubChem. [Link]
-
Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. (2026, February 17). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride. (2025, August 6). ResearchGate. [Link]
-
Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Batey, R. A. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]
-
Xu, Y., et al. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]
-
Balewski, Ł., & Kornicka, A. (2025, October 15). Synthesis of the Guanidine Derivative: N-{][4][5]riazol-3(5H)-ylidene)aminomethylene}benzamide. ResearchGate. [Link]
-
Grzegorczyk, M., et al. (2022, December 16). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. National Center for Biotechnology Information. [Link]
-
Fesharaki, S., et al. (2022, November 12). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. National Center for Biotechnology Information. [Link]
-
Agrawal, R., et al. (n.d.). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. [Link]
-
Naz, S., et al. (2021, September 9). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journals. [Link]
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- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Guanidination Reagents
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of solid-phase peptide synthesis (SPPS) guanidination reagents. It offers in-depth technical insights, detailed experimental protocols, and a comparative analysis of common reagents to facilitate the strategic modification of peptides.
Introduction: The Significance of Peptide Guanidination
The guanidinium group, the functional moiety of the arginine side chain, plays a pivotal role in the structure and function of many biologically active peptides and proteins. Its ability to form strong, bidentate hydrogen bonds and engage in electrostatic interactions makes it a key player in molecular recognition, including protein-protein and protein-nucleic acid interactions.
In the realm of peptide-based drug discovery, the strategic introduction of guanidinium groups can significantly enhance a peptide's therapeutic properties. Post-synthesis modification of primary amines, such as the ε-amino group of lysine or the δ-amino group of ornithine, to form guanidinium moieties can:
-
Mimic Arginine: Convert lysine or ornithine residues into their higher homologs, homoarginine and arginine, respectively. This allows for the systematic study of the impact of the guanidinium group's position and spacing on biological activity.
-
Enhance Cell Penetration: The cationic nature of the guanidinium group at physiological pH can improve the membrane permeability of peptide-based therapeutics.
-
Increase Receptor Binding Affinity: The introduction of additional hydrogen bonding and electrostatic interaction points can lead to more potent and selective receptor binding.
-
Improve Proteolytic Stability: Modification of the primary amine can sterically hinder the approach of proteases, thereby increasing the peptide's in vivo half-life.
Solid-phase peptide synthesis (SPPS) provides an ideal platform for the site-specific introduction of guanidinium groups. By leveraging orthogonal protecting group strategies, specific amino acid side chains can be deprotected while the peptide remains anchored to the solid support, allowing for clean and efficient chemical modification.
The Chemist's Toolbox: A Comparative Analysis of Guanidination Reagents
A variety of reagents have been developed for the guanidination of primary amines on a solid support. The choice of reagent depends on several factors, including the desired reactivity, potential for side reactions, and compatibility with the overall synthetic strategy (e.g., Fmoc or Boc chemistry).
| Reagent Class | Example(s) | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Isoureas/Isothioureas | O-Methylisourea hemisulfate | Inexpensive, commercially available. | Slow reaction times, requires strongly basic conditions which can lead to side reactions.[1] | High pH (>10.5), prolonged incubation (hours to days).[1][2] |
| Pyrazole-based Reagents | 1H-Pyrazole-1-carboxamidine hydrochloride | Good reactivity under milder conditions, good solubility in common SPPS solvents.[3] | Can be less reactive towards sterically hindered amines. | Mildly basic conditions (e.g., DIPEA), room temperature, 1-2 hours.[3] |
| Triflylguanidines | N,N'-Di-Boc-N''-triflylguanidine | Highly reactive, allows for rapid and efficient guanidination under mild conditions.[2][4][5] | Can be more expensive, potential for side reactions if not used carefully. | Aprotic solvent (e.g., DCM, DMF), mild base (e.g., DIPEA), room temperature, often complete within 30-60 minutes.[4] |
| Nitroguanidines | 1-Guanyl-3,5-dimethylpyrazole nitrate | Effective for on-resin guanidination. | The nitro group requires a separate reduction step if the unprotected guanidine is desired. | Basic conditions. |
| Silver-Promoted Reagents | S-Alkyl-isothiourea glycosyl donors with AgNO₃ | Enables the synthesis of N-glycosylated arginine residues.[6][7][8][9] | Requires stoichiometric silver salts, which can be costly and require careful handling. | Anhydrous DMF, base (e.g., Et₃N), room temperature.[6][7] |
The Cornerstone of Selectivity: Orthogonal Protecting Groups
The ability to selectively deprotect a specific amino acid side chain for guanidination while the rest of the peptide remains protected is the cornerstone of this methodology. In the context of Fmoc-based SPPS, several orthogonal protecting groups are commonly employed for the side chains of lysine and ornithine.
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These protecting groups are stable to the piperidine solutions used for Fmoc removal but can be cleaved with dilute solutions of hydrazine in DMF.[10][11][12][13] The more sterically hindered ivDde group is generally preferred as it is less prone to migration.[13]
-
Mtt (4-Methyltrityl): This acid-labile protecting group can be removed under very mild acidic conditions (e.g., 1% TFA in DCM) that do not cleave other acid-labile side-chain protecting groups or the peptide from the resin.[14][15]
Workflow for Selective On-Resin Guanidination
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Selective Deprotection of the Dde/ivDde Group
This protocol is for the removal of the Dde or ivDde protecting group from the side chain of a lysine or ornithine residue on a solid support.
Materials:
-
Peptide-resin containing a Dde/ivDde-protected residue
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Caution: Hydrazine is toxic and corrosive. Handle with care.
-
Deprotection Reaction:
-
Washing: Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all traces of hydrazine and the cleaved protecting group.
-
Proceed to Guanidination: The resin is now ready for the guanidination reaction.
Trustworthiness Check: The completion of the deprotection can be monitored by taking a small aliquot of the resin, cleaving the peptide, and analyzing it by LC-MS to confirm the mass change corresponding to the loss of the Dde/ivDde group.
Protocol 2: On-Resin Guanidination with 1H-Pyrazole-1-carboxamidine hydrochloride
This protocol describes a reliable method for the guanidination of a free primary amine on the solid support.
Materials:
-
Peptide-resin with a deprotected primary amine (from Protocol 1)
-
1H-Pyrazole-1-carboxamidine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Reaction vessel
Procedure:
-
Reagent Solution Preparation:
-
Dissolve 5 equivalents of 1H-pyrazole-1-carboxamidine hydrochloride in DMF.
-
Add 5 equivalents of DIPEA to the solution.
-
-
Guanidination Reaction:
-
Add the reagent solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test. A negative Kaiser test indicates the completion of the reaction.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 1-minute washes), followed by Dichloromethane (DCM) (3 x 1-minute washes).
-
-
Final Steps: The guanidinated peptide-resin can now be subjected to final cleavage and deprotection.
Protocol 3: On-Resin Guanidination with N,N'-Di-Boc-N''-triflylguanidine
This protocol utilizes a highly reactive guanidinylating agent for efficient on-resin modification.
Materials:
-
Peptide-resin with a deprotected primary amine
-
N,N'-Di-Boc-N''-triflylguanidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Reaction vessel
Procedure:
-
Resin Preparation: Swell the resin in anhydrous DCM for 30 minutes.
-
Guanidination Reaction:
-
Dissolve 1.5 equivalents of N,N'-Di-Boc-N''-triflylguanidine in anhydrous DCM.
-
Add 2 equivalents of DIPEA to the solution.
-
Add the reagent solution to the swollen resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin with DCM (3 x 1-minute washes), DMF (3 x 1-minute washes), and finally with DCM (3 x 1-minute washes).
-
-
Final Cleavage: The final peptide can be cleaved from the resin with concomitant removal of the Boc protecting groups from the newly formed guanidinium moiety using a standard TFA cleavage cocktail.[5]
Troubleshooting Common Issues in On-Resin Guanidination
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Guanidination | - Insufficient reagent equivalents or reaction time.- Steric hindrance around the primary amine.- Poor resin swelling. | - Increase the equivalents of the guanidinating reagent and/or extend the reaction time.- Consider using a more reactive reagent like N,N'-Di-Boc-N''-triflylguanidine.- Ensure adequate resin swelling in the appropriate solvent before the reaction. |
| Side Reaction at the N-terminus | The N-terminal α-amino group is unprotected and reacts with the guanidinating reagent. | Ensure the N-terminal Fmoc group is intact during the side-chain deprotection and guanidination steps. |
| Modification of other residues | Some guanidinating reagents can react with other nucleophilic side chains under certain conditions. | Use milder reaction conditions and ensure the pH is well-controlled. |
| Low Final Yield | - Incomplete reactions at any step.- Premature cleavage of the peptide from the resin. | - Monitor each reaction step for completion (e.g., using the Kaiser test).- Use a resin and protecting group strategy that is stable to all the reaction conditions. |
Conclusion
The ability to perform site-specific guanidination on solid-phase synthesized peptides is a powerful tool for medicinal chemists and peptide scientists. By carefully selecting the appropriate guanidinating reagent and orthogonal protecting group strategy, researchers can efficiently synthesize a wide array of modified peptides with potentially enhanced therapeutic properties. The protocols and comparative data provided in this guide serve as a valuable resource for the successful implementation of these important modifications in peptide drug discovery and development.
References
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. Retrieved from [Link]
- Li, D., & Elbert, D. L. (2002). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. Journal of Peptide Research, 60(5), 300–303.
-
ResearchGate. (n.d.). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. Retrieved from [Link]
-
DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]
-
Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved from [Link]
-
Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]
-
JoVE. (2016, November 2). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. Retrieved from [Link]
-
PolyPeptide. (2019, May 15). 2D green SPPS: green solvents for on-resin removal of acid sensitive protecting groups and lactamization. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
JoVE. (2016, September 9). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved from [Link]
- Google Patents. (n.d.). US6072075A - Guanidinylation reagents.
-
National Center for Biotechnology Information. (n.d.). Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue. Retrieved from [Link]
-
Frontiers. (2023, January 4). Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue. Retrieved from [Link]
-
Reddit. (2021, May 22). Solid phase peptide synthesis help. Retrieved from [Link]
-
ChemRxiv. (2024, October 25). Solid-phase guanidyl-formation triggered peptide stapling and cyclization: A robust platform for improving multiple properties of bioactive peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, January 4). Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue. Retrieved from [Link]
-
ResearchGate. (2023, August 22). (PDF) Guanidine Production by Plant Homoarginine-6-hydroxylases. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A silver-promoted solid-phase guanidylation process enables the first total synthesis of stictamide A. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Monogastric Nutrition Research. (n.d.). Animal Feed Science and Technology A preliminary study on the length of incubation needed to maximize guanidination of lysine in. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). On Resin Amino Acid Side Chain Attachment Strategy for the Head to Tail Synthesis of New Glutamine containing Gramicidin-S Analogs and Their Antimicrobial activity. Retrieved from [Link]
-
ACS Publications. (n.d.). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Retrieved from [Link]
-
Scholarly Publications Leiden University. (n.d.). Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, July 15). An optimized guanidination method for large-scale proteomic studies. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
BioProcess International. (2013, June 1). Increasing Purity and Yield in Biosimilar Production. Retrieved from [Link]
-
Zenodo. (n.d.). An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful. Retrieved from [Link]
-
[No title available]. (n.d.). Retrieved from [Link]
-
DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
[No title available]. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of guanidine-based multimodal anion exchangers for protein selectivity and orthogonality. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
Sources
- 1. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 6. Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue [frontiersin.org]
- 8. Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A silver-promoted solid-phase guanidylation process enables the first total synthesis of stictamide A - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. biotage.com [biotage.com]
- 12. drivehq.com [drivehq.com]
- 13. peptide.com [peptide.com]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
One-pot synthesis of guanidines using triazole carboxamidine reagents
Application Notes and Protocols
Topic: One-Pot Synthesis of Guanidines Using Azole Carboxamidine Reagents Audience: Researchers, scientists, and drug development professionals.
Harnessing the Power of Pyrazole Carboxamidines: A Streamlined Approach to Guanidine Synthesis
The guanidinium moiety is a cornerstone functional group in medicinal chemistry and chemical biology. Its unique basicity (pKa ≈ 13.5) ensures it is protonated under physiological conditions, enabling it to engage in crucial hydrogen bonding and electrostatic interactions with biological targets like phosphates, carboxylates, and sulfates. This has led to its incorporation into a vast array of therapeutic agents. However, the synthesis of guanidines can be challenging, often requiring harsh conditions or multi-step procedures.
This guide details a robust and versatile one-pot method for synthesizing guanidines using pyrazole-based carboxamidine reagents. These reagents have emerged as superior tools for guanidinylation due to their high reactivity, mild reaction conditions, and the excellent leaving group nature of the pyrazole heterocycle. We will explore the underlying mechanism, provide detailed, field-tested protocols for both protected and unprotected guanidine synthesis, and offer insights into optimizing these transformations for drug discovery and development workflows. While often associated with the broader class of azoles, it is the pyrazole core that provides the ideal balance of activation and stability for these reactions.
The Principle: An Efficient Amidine Transfer
The efficacy of pyrazole-1-carboxamidines as guanidinylating agents stems from a straightforward and high-yielding nucleophilic substitution reaction. An amine substrate attacks the electrophilic carbon of the carboxamidine, which is activated by the electron-withdrawing pyrazole ring. This addition is followed by the elimination of pyrazole, a stable and weakly basic leaving group, to furnish the desired guanidine product.
The use of protecting groups, most commonly the tert-butoxycarbonyl (Boc) group, on the carboxamidine nitrogen atoms offers significant advantages. The resulting reagent, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, is a stable, crystalline solid that reacts cleanly with a wide range of amines. The Boc groups enhance the reagent's stability, prevent self-condensation, and provide an orthogonal handle for deprotection, typically under acidic conditions, allowing for a seamless one-pot guanidinylation-deprotection sequence.
Caption: General Mechanism of Guanidinylation.
Featured Reagents: A Comparative Overview
The choice of reagent depends on the desired final product—specifically, whether a protected or unprotected guanidine is the target.
| Reagent Name | Structure | M.W. | Key Characteristics & Use Case |
| 1H-Pyrazole-1-carboxamidine hydrochloride | C₄H₇ClN₄ | 146.58 | Ideal for the direct, one-step synthesis of unprotected guanidines. Requires a base to neutralize the HCl salt and free the amine substrate.[1] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine** | C₁₄H₂₂N₄O₄ | 310.35 | A stable, versatile, and highly reactive agent for synthesizing Boc-protected guanidines. Excellent for complex molecules and one-pot deprotection strategies. |
| 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | C₆H₉N₅O₂ | 183.17 | A highly efficient reagent for preparing nitroguanidines, which can be subsequently reduced to the free guanidine. Offers high yields and does not require an inert atmosphere. |
Experimental Protocols
Protocol 1: Synthesis of a Di-Boc-Protected Guanidine
This protocol describes the reaction of a primary amine with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. It is a robust method applicable to a wide array of primary and secondary amines.
Materials and Equipment:
-
Primary or secondary amine (1.0 equiv)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05–1.1 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or Chloroform (CHCl₃))
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates, rotary evaporator, silica gel for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the amine (1.0 mmol). Dissolve it in 5-10 mL of the chosen anhydrous solvent.
-
Causality Insight: Anhydrous conditions are crucial to prevent hydrolysis of the reagent. The choice of solvent depends on the amine's solubility; THF and MeCN are excellent general-purpose options.
-
-
Reagent Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol, 1.1 equiv) to the stirred solution in one portion.
-
Causality Insight: A slight excess of the guanidinylating reagent ensures the complete consumption of the limiting amine substrate. The reaction is typically clean, making a small excess easy to remove during purification.
-
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine. Reactions are typically complete within 12-24 hours.
-
Causality Insight: For less reactive or sterically hindered amines, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.
-
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The crude residue, containing the desired Di-Boc-guanidine and pyrazole byproduct, can be purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective.
-
Causality Insight: Pyrazole is relatively polar and can often be separated effectively from the more lipophilic Boc-protected product. The product can be identified by TLC and characterized by ¹H NMR and mass spectrometry.
-
Protocol 2: One-Pot Synthesis and Deprotection to Guanidinium Salt
This protocol extends the first by adding an in-situ deprotection step, providing a direct route to the final, unprotected guanidinium salt without isolating the protected intermediate.
Caption: One-Pot Guanidinylation & Deprotection Workflow.
Step-by-Step Methodology:
-
Guanidinylation: Follow steps 1-4 from Protocol 1. After removing the solvent, you will have the crude Di-Boc-protected guanidine.
-
Deprotection Setup: Re-dissolve the crude residue in Dichloromethane (DCM, approx. 5 mL per mmol of starting amine). Cool the solution in an ice bath.
-
Acid Addition: Slowly add Trifluoroacetic acid (TFA, 5-10 equivalents) to the stirred solution.
-
Causality Insight: TFA is a strong acid that efficiently cleaves the acid-labile Boc groups, releasing isobutylene and carbon dioxide as gaseous byproducts. The reaction is exothermic, so slow addition at 0 °C is recommended for safety and control.
-
-
Deprotection Reaction: Remove the ice bath and allow the solution to stir at room temperature for 1-2 hours. Monitor the removal of the Boc groups by TLC or LC-MS.
-
Isolation: Once deprotection is complete, concentrate the solution under reduced pressure. The resulting residue is the guanidinium TFA salt. It can often be purified by trituration with cold diethyl ether to precipitate the salt, which is then collected by filtration.
Protocol 3: Direct Synthesis of Unprotected Guanidines
This protocol is for the direct conversion of amines using the hydrochloride salt of the reagent, which is often more atom-economical.
Materials and Equipment:
-
Primary or secondary amine (1.0 equiv)
-
1H-Pyrazole-1-carboxamidine hydrochloride (1.0 equiv)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0-2.2 equiv)
-
Standard reaction and purification equipment
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 mmol) and 1H-pyrazole-1-carboxamidine hydrochloride (1.0 mmol) in the anhydrous solvent (5 mL).
-
Base Addition: Add the base (e.g., DIPEA, 2.2 mmol) to the mixture.
-
Causality Insight: Two equivalents of base are essential. The first equivalent neutralizes the hydrochloride salt of the reagent, liberating the active guanidinylating agent. The second equivalent acts as a proton scavenger, trapping the proton released during the guanidinylation reaction to drive the equilibrium towards the product.
-
-
Reaction and Workup: Stir the reaction at room temperature or with gentle heating (50-60 °C) until completion as monitored by TLC. The resulting guanidinium salt often precipitates from the solution or can be isolated after solvent removal. Purification may require recrystallization or chromatography.[1]
Substrate Scope and Troubleshooting
The pyrazole carboxamidine-based guanidinylation is broadly applicable but has some limitations.
-
Successful Substrates: Primary and secondary aliphatic amines generally react with high efficiency. Electron-rich aromatic amines (e.g., anilines with electron-donating groups) are also suitable substrates.
-
Challenging Substrates: Sterically hindered amines may require longer reaction times or elevated temperatures. Electron-deficient anilines are poor nucleophiles and may fail to react under standard conditions.[1]
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive amine. 2. Inactive reagent (hydrolyzed). 3. Insufficient base (for Protocol 3). | 1. Increase reaction temperature (to 50-80 °C) and/or reaction time. 2. Use fresh, anhydrous solvent and ensure the reagent has been stored properly. 3. Add an additional equivalent of base and monitor by TLC. |
| Incomplete Deprotection (Protocol 2) | 1. Insufficient TFA. 2. Short reaction time. | 1. Add more TFA. 2. Allow the reaction to stir for a longer period at room temperature. |
| Difficult Purification | 1. Product is highly polar. 2. Byproducts co-elute with the product. | 1. Consider using reverse-phase chromatography or converting the product to a crystalline salt for purification. 2. Ensure the reaction has gone to completion to minimize starting material contamination. For Protocol 2, trituration with ether is often effective at removing non-polar impurities. |
Conclusion
The one-pot synthesis of guanidines using pyrazole carboxamidine reagents represents a powerful, reliable, and highly versatile methodology for medicinal chemists and drug development professionals. The use of the Di-Boc protected reagent, in particular, allows for a streamlined workflow that combines a mild guanidinylation step with a simple, in-situ deprotection. This approach minimizes handling and purification steps, accelerating the synthesis of guanidine-containing target molecules and libraries for biological screening. By understanding the underlying mechanism and optimizing the protocols outlined here, researchers can efficiently incorporate this essential pharmacophore into their next generation of therapeutic candidates.
References
-
Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride. (2017). ResearchGate. [Link]
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
-
Simple generalized reaction conditions for the conversion of primary aliphatic amines to surfactant-like guanidine salts with 1H-pyrazole carboxamidine hydrochloride. (2017). Figshare. [Link]
-
NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. (2022). Repositório da Universidade de Lisboa. [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. [Link]
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2022). PMC. [Link]
-
Štrbac, P., Briš, A., & Margetić, D. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. PMC. [Link]
-
Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. (2001). ResearchGate. [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of Toronto. [Link]
-
Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. (2026). Ningbo Inno Pharmchem Co.,Ltd. [Link]
Sources
Troubleshooting & Optimization
Improving yield of guanidination reaction with 1,2,4-triazole-1-carboxamidine
[1]
Reagent Focus: 1,2,4-Triazole-1-carboxamidine Hydrochloride (TCA) CAS: 19503-26-5 Application: Conversion of primary/secondary amines to guanidines.[1]
Part 1: The "Why" & "How" (Mechanism & Logic)[1]
To improve yield, you must first understand the failure points in the reaction mechanism.[1] TCA is a guanylating agent that relies on an addition-elimination pathway.[1][2] Unlike highly reactive (and often unstable) reagents like cyanogen bromide, TCA offers a balance of reactivity and stability, but it is sensitive to protonation states.[1]
The Mechanism of Action
The reaction is driven by the nucleophilic attack of your substrate amine onto the central amidine carbon of the TCA, followed by the expulsion of the 1,2,4-triazole leaving group.[1]
Critical Failure Point: The reaction is pH-dependent.[1][2] The TCA reagent is typically supplied as a hydrochloride salt.[1][2] If the reaction medium is too acidic, your substrate amine becomes protonated (
Visualization: Reaction Pathway
The following diagram illustrates the mechanism and the critical role of the base.[1]
Caption: Figure 1. Mechanistic pathway of guanidination using TCA. Note the dual role of the base in activating both the substrate and the reagent.
Part 2: Optimization Matrix
Do not rely on "standard" conditions. Use this matrix to select conditions based on your specific substrate's properties.[1][2]
Variable 1: Solvent Selection
The choice of solvent dictates reaction rate and workup difficulty.[1][2]
| Solvent | Polarity | Recommended For | Pros | Cons |
| DMF | High | Peptides, Polar Amines | Excellent solubility of TCA salts; fast rates.[1] | Difficult to remove (high BP); can carry over into HPLC.[1][2] |
| Methanol | High | General Organics | Easy workup (evaporation); good solubility.[1][2] | Slower reaction rates than DMF; risk of solvolysis (rare).[1][2] |
| Acetonitrile | Medium | Lipophilic Amines | Clean workup; low BP.[1][2] | TCA salt may be sparingly soluble (requires heating).[1][2] |
| THF | Low | Highly Lipophilic | Inert.[1][2] | Avoid. TCA is insoluble; reaction will stall.[1][2] |
Variable 2: Base Selection
The base is the "throttle" of this reaction.[1][2]
| Base | Strength (pKa) | Recommendation | Technical Note |
| DIPEA (Hünig's Base) | ~10.75 | Primary Choice | Non-nucleophilic; sterically hindered (won't attack reagent).[1][2] |
| Triethylamine (TEA) | ~10.75 | Secondary Choice | Cheaper; but slightly more nucleophilic than DIPEA.[1][2] |
| Na₂CO₃ | ~10.3 | Aqueous/Biphasic | Good for water-soluble substrates; hard to control pH precisely.[1][2] |
Part 3: Validated Protocol (SOP)
This protocol is designed to be self-validating . If you do not see a clear solution in Step 2, do not proceed to Step 3.
Reagents:
-
1,2,4-Triazole-1-carboxamidine HCl (1.2 – 1.5 equiv)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve the amine substrate (1.0 equiv) in DMF (0.2 M concentration).
-
Activation (Critical): Add DIPEA (2.5 equiv).
-
Reagent Addition: Add 1,2,4-Triazole-1-carboxamidine HCl (1.2 equiv) in one portion.
-
Incubation: Stir at Room Temperature (20–25°C) for 4–16 hours.
-
Optimization: If conversion is <50% at 4 hours (check via LCMS), heat to 50°C.
-
-
Workup (Purification):
Part 4: Troubleshooting HQ (FAQs)
Scenario A: "My reaction yield is stuck at ~40%."
Diagnosis: Equilibrium or Protonation lock.[1][2] Solution:
-
Check pH: Spot an aliquot on wet pH paper.[1][2] It must be basic (pH 9-10).[1][2] If not, add more DIPEA. The reaction generates HCl and 1,2,4-triazole (acidic), which consumes the base over time.[1]
-
Push Equilibrium: Add another 0.5 equiv of TCA and 0.5 equiv of DIPEA.
-
Temperature: Increase to 60°C. TCA is stable up to ~80°C, but high temps promote nitrile formation (side reaction).[1][2]
Scenario B: "I cannot separate the 1,2,4-triazole byproduct."
Diagnosis: Co-elution or similar solubility.[1][2] Solution:
-
Chemical Scavenging: 1,2,4-triazole is a weak acid (pKa ~10) and a heterocycle.[1][2] Use a carbonate wash (pH 11).[1][2] The triazole will be deprotonated and stay in the aqueous layer; your guanidine (if lipophilic) will be in the organic layer.[1]
-
Chromatography: If using Reverse Phase (C18), the triazole elutes near the solvent front (very polar).[1][2] Use a shallow gradient (0-10% B) initially to flush it out before eluting your product.[1][2]
Scenario C: "The product mass is M+147 (Starting Material + Reagent)."
Diagnosis: Stable Intermediate. Solution: You have formed the tetrahedral intermediate, but the triazole hasn't left.[1]
-
Fix: Heat the reaction to 50°C to overcome the activation energy for the elimination step.
Troubleshooting Decision Tree
Caption: Figure 2.[1][2][4] Troubleshooting logic for common guanidination failures.
References
-
Katritzky, A. R., et al. (2005).[1][2] "Recent progress in the synthesis of guanidines." Arkivoc, 2005(iv), 49-87.[1] Link
- Context: Comprehensive review of guanidination methods, establishing the utility of triazole-based reagents.
-
Bernatowicz, M. S., et al. (1992).[1][2] "1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis."[1] Journal of Organic Chemistry, 57(8), 2497–2502.[1] Link[1][2]
-
Context: While focusing on the pyrazole analog, this paper establishes the foundational "carboxamidine" mechanism and base requirements (DIPEA) relevant to the triazole reagent.[1]
-
-
Wittenbecher, L., et al. (1970).[1][2] "Organic Syntheses: 1,2,4-Triazole." Organic Syntheses, 50, 109.[1] Link[1][2]
- Context: Provides physical properties and solubility data for the 1,2,4-triazole byproduct, essential for purification str
-
BenchChem Technical Support. (2025). "Purification of 1,2,4-Triazole Salts." Link[1][2]
- Context: Modern troubleshooting for salt removal and purification of triazole deriv
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
Removing 1,2,4-triazole byproduct after guanidination reaction
Welcome to our dedicated technical support center for scientists and researchers engaged in guanidination reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of removing the 1,2,4-triazole byproduct from your reaction mixture. Our goal is to equip you with the knowledge and practical protocols to ensure the purity of your target guanidinylated compounds.
Frequently Asked Questions (FAQs)
Q1: Why is 1,2,4-triazole a byproduct in my guanidination reaction?
A1: 1,2,4-Triazole is a common byproduct when using certain popular guanidinylating reagents, most notably 1H-pyrazole-1-carboxamidine hydrochloride and its derivatives.[1][2] In these reactions, the pyrazole-1-carboxamidine transfers the amidine group to your primary or secondary amine, releasing the stable 1H-pyrazole, which then can isomerize or be present with 1,2,4-triazole as an impurity from the reagent's synthesis.
Q2: What are the key physical and chemical properties of 1,2,4-triazole that I should be aware of for purification?
A2: Understanding the properties of 1,2,4-triazole is crucial for designing an effective purification strategy. It is a white to pale yellow crystalline solid with a melting point of approximately 120-121°C and a boiling point of 260°C.[3] Critically, it is highly soluble in water and also shows good solubility in polar organic solvents like ethanol, methanol, and acetone.[3] Its ability to form hydrogen bonds contributes to its solubility in both polar and some non-polar solvents.[3]
Q3: What are the primary methods for removing 1,2,4-triazole?
A3: The most common and effective methods for removing 1,2,4-triazole are:
-
Aqueous/Organic Extraction: This leverages the high water solubility of 1,2,4-triazole.
-
Crystallization: This can be effective if your desired product and the byproduct have significantly different solubilities in a particular solvent system.
-
Column Chromatography: This is a versatile technique that can separate compounds based on their polarity.[4]
The choice of method will depend on the specific properties of your guanidinylated product.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of 1,2,4-triazole.
Problem: My aqueous extraction is not effectively removing the 1,2,4-triazole.
| Possible Cause | Solution |
| Insufficient water washes. | Increase the number of aqueous washes (e.g., from 3 to 5). The high water solubility of 1,2,4-triazole means it will partition into the aqueous layer, but multiple extractions are often necessary for complete removal. |
| Product is also water-soluble. | If your guanidinylated product is a salt and has some water solubility, you may be losing product along with the byproduct. Consider a pH adjustment. Making the aqueous layer basic (pH > 11) will ensure the guanidine group (pKa ~12.5) is in its neutral, more organic-soluble form, while the weakly basic 1,2,4-triazole (pKa of conjugate acid ~2.2) will remain in the aqueous layer.[5] |
| Incorrect solvent choice. | Ensure your organic solvent is immiscible with water. Dichloromethane (DCM) or ethyl acetate are common choices. |
Problem: I see a persistent spot of 1,2,4-triazole on my TLC plate after column chromatography.
| Possible Cause | Solution |
| Inappropriate solvent system. | If your product and 1,2,4-triazole are co-eluting, you need to adjust the polarity of your mobile phase. For normal-phase silica gel chromatography, a gradient elution starting with a less polar solvent and gradually increasing the polarity can be effective.[4] For example, starting with 100% DCM and gradually adding methanol.[4] |
| Product is too polar for silica gel. | Highly polar guanidinium salts may not move from the baseline on silica gel.[4] In such cases, consider using a more polar stationary phase like alumina or employing alternative chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography.[4][6] |
| Overloading the column. | Loading too much crude material onto the column can lead to poor separation. Use an appropriate amount of silica gel relative to your sample (typically a 50:1 to 100:1 ratio by weight). |
Problem: My product "oils out" during crystallization instead of forming crystals.
| Possible Cause | Solution |
| The melting point of your product is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point.[4] |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.[4] |
| The solution is supersaturated. | Try adding a seed crystal of your purified product to induce crystallization. If a seed crystal is not available, gently scratching the inside of the flask with a glass rod at the meniscus can sometimes initiate crystal formation.[4] |
Experimental Protocols
Protocol 1: Aqueous/Organic Extraction
This protocol is a first-line approach for removing the bulk of 1,2,4-triazole, especially when your guanidinylated product has good solubility in a water-immiscible organic solvent.
Workflow for Aqueous/Organic Extraction
Caption: General workflow for removing 1,2,4-triazole by extraction.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Transfer: Transfer the solution to a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water, shake vigorously, and allow the layers to separate. Drain the aqueous layer. Repeat this washing step 3 to 5 times.
-
Brine Wash (Optional): Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of dissolved water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the partially purified product.
Protocol 2: Acid-Base Extraction
This method is particularly useful if your guanidinylated product is a basic compound that can be protonated or deprotonated to alter its solubility.
Logic for Acid-Base Extraction
Caption: Decision tree for acid-base extraction strategy.
Step-by-Step Procedure (for a basic product):
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like DCM or ethyl acetate.
-
Acidic Wash: Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). Your basic guanidinylated product will become protonated and move into the aqueous layer, while the less basic 1,2,4-triazole will remain in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer containing the 1,2,4-triazole.
-
Basification: Basify the aqueous layer containing your protonated product with a base (e.g., 1 M NaOH) until the pH is above 12. This will deprotonate your product, making it less water-soluble.
-
Re-extraction: Extract the basified aqueous layer with fresh organic solvent. Your neutral product will now move into the organic layer.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain your purified product.
Protocol 3: Crystallization
Crystallization is a powerful purification technique if a suitable solvent system can be found where the solubility of your product and 1,2,4-triazole differ significantly.
Step-by-Step Procedure:
-
Solvent Selection: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Conversely, 1,2,4-triazole should ideally remain soluble at lower temperatures in this solvent. Ethyl acetate, ethanol, or mixtures with a non-polar co-solvent like hexanes are good starting points.[7]
-
Dissolution: Dissolve the crude material in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the dissolved 1,2,4-triazole.
-
Drying: Dry the purified crystals under vacuum.
Protocol 4: Column Chromatography
Column chromatography on silica gel is a standard method for purifying organic compounds.
Step-by-Step Procedure:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Select a mobile phase (eluent) that provides good separation between your product and 1,2,4-triazole on a TLC plate. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol).
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, starting with the least polar composition. You can either use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Fraction Collection: Collect fractions of the eluent as it passes through the column.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Summary
Table 1: Solubility of 1,2,4-Triazole in Various Solvents
| Solvent | Solubility | Reference |
| Water | Very soluble | [3] |
| Ethanol | Soluble | [3] |
| Methanol | Soluble | [3] |
| Acetone | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Dichloromethane | Sparingly soluble | - |
| Hexanes | Insoluble | - |
Note: This table provides a general guide. Exact solubilities can vary with temperature.
References
- CN1784381A - Method for crystallizing guanidinium salts - Google P
-
Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI. (URL: [Link])
-
SOP: CRYSTALLIZATION - UCT Science. (URL: [Link])
-
A salt or a co-crystal – when crystallization protocol matters - CrystEngComm (RSC Publishing). (URL: [Link])
- CA1157869A - Process for producing 1h-1,2,4-triazole - Google P
-
Synthesis of 1,2,4-triazoles employing isocyanides - Griffith University. (URL: [Link])
-
Synthesis methods of 1,2,4-triazole-3-thiones: review - Journal of Medical and Pharmaceutical Sciences. (URL: [Link])
-
HPLC Methods for analysis of 1,2,4-triazole - HELIX Chromatography. (URL: [Link])
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds - TSpace. (URL: [Link])
-
A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. (URL: [Link])
-
synthesis of 1,2,4 triazole compounds - ISRES. (URL: [Link])
-
Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene - PharmaInfo. (URL: [Link])
-
Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives - Organic Chemistry Portal. (URL: [Link])
-
(PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques - ResearchGate. (URL: [Link])
-
Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride | Request PDF - ResearchGate. (URL: [Link])
-
[Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed. (URL: [Link])
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC. (URL: [Link])
-
(PDF) 1,2,4-triazoles: Synthetic strategies and pharmacological - ResearchGate. (URL: [Link])
-
Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine - Organic Chemistry Portal. (URL: [Link])
-
Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles - Der Pharma Chemica. (URL: [Link])
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING - IJRPC. (URL: [Link])
-
Observed common 1,2,4‐triazoledione cross‐ring fragmentations and the... - ResearchGate. (URL: [Link])
-
Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances - MDPI. (URL: [Link])
-
A Comprehensive review on 1, 2,4 Triazole. - IOSR-JAC. (URL: [Link])
-
Separation of basic, acidic and neutral compounds by capillary electrochromatography using uncharged monolithic capillary columns modified with anionic and cationic surfactants | Electrophoresis | DeepDyve. (URL: [Link])
-
TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS - ISRES. (URL: [Link])
-
Simultaneous Preconcentration of Triazole Fungicide Residues Using In-Situ Coacervative Extraction Based on a Double-Solvent Supramolecular System Prior to High Performance Liquid Chromatographic Analysis - PMC. (URL: [Link])
-
(PDF) Developmental toxicity of fluconazole and 1,2,4-triazole in non-target aquatic vertebrates - ResearchGate. (URL: [Link])
Sources
- 1. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. CA1157869A - Process for producing 1h-1,2,4-triazole - Google Patents [patents.google.com]
Validation & Comparative
Literature review on efficacy of 1,2,4-Triazole-1-carboxamidine in drug discovery
An In-Depth Comparative Guide to the Efficacy of 1,2,4-Triazole Scaffolds in Drug Discovery
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and its presence in a wide array of clinically approved drugs.[1][2] Derivatives of this five-membered heterocycle exhibit a vast spectrum of pharmacological activities, including potent antifungal, anticancer, antibacterial, and antiviral effects.[3][4][5] This guide provides a comprehensive review of the efficacy of 1,2,4-triazole derivatives in drug discovery. We will explore their mechanisms of action across different therapeutic areas, present comparative data on their performance against various biological targets, and provide detailed experimental protocols for their evaluation. Special attention is given to compounds like 1H-1,2,4-Triazole-1-carboxamidine hydrochloride, which serve as critical intermediates in the synthesis of diverse compound libraries, enabling the exploration of this versatile chemical space.[6]
The 1,2,4-Triazole Core: A Profile of a Privileged Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle with two carbon and three nitrogen atoms. Its widespread use in drug design is not coincidental but is grounded in its unique structural and electronic properties. The triazole ring is metabolically stable and can act as a bioisostere for amide, ester, and carboxylic acid functionalities, allowing it to form favorable non-covalent interactions with biological targets.[1][2][7] Its ability to engage in hydrogen bonding, its dipole character, and its rigid planar structure contribute significantly to its high affinity for various enzymes and receptors.[1] The 1,2,4-triazole exists in two tautomeric forms, with the 1H-tautomer being the more stable and prevalent form.[1][8]
Caption: Tautomeric equilibrium of the 1,2,4-triazole ring.
Synthetic Strategies and the Role of Carboxamidine Intermediates
The synthesis of 1,2,4-triazole derivatives is well-established, often proceeding through the cyclization of thiosemicarbazide intermediates.[9][10] A common pathway involves converting aromatic carboxylic acids into their corresponding acid hydrazides, which are then reacted to form a thiosemicarbazide, followed by cyclization in the presence of a base like NaOH to yield the 3-thiol-1,2,4-triazole ring.[9]
Intermediates like 1H-1,2,4-Triazole-1-carboxamidine hydrochloride are invaluable as they provide a reactive handle for building more complex molecules, streamlining the drug discovery process by enabling the rapid synthesis of diverse compound libraries for screening.[6]
Caption: Generalized workflow for the synthesis of 1,2,4-triazole derivatives.
Comparative Efficacy and Mechanisms of Action
The therapeutic potential of 1,2,4-triazole derivatives is remarkably broad. Their efficacy is best understood by examining their performance in key therapeutic areas.
Antifungal Activity
This is the most renowned application of triazoles. Clinically used drugs like fluconazole and itraconazole are based on this scaffold.[1]
-
Mechanism of Action: 1,2,4-triazoles potently inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][7] By disrupting ergosterol production, triazoles compromise the integrity and fluidity of the fungal membrane, leading to cell death.
Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole antifungals.
-
Comparative Performance: The efficacy varies based on the substitutions on the triazole core. The following table summarizes the Minimum Inhibitory Concentration (MIC) for selected derivatives against common fungal pathogens.
| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole Analogue (28g) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 1 | [1] |
| Schiff Base (46a, 47d) | Candida albicans | 3.125 | [1] |
| Sulfonamide Derivative (26) | Aspergillus niger, Trichoderma viride | 0.01-0.27 (µmol/mL) | [1] |
| Fused Triazole (39c, 39h) | E. coli, P. aeruginosa | 3.125 | [1] |
Lower MIC values indicate higher potency.
Anticancer Activity
1,2,4-triazole derivatives have emerged as promising anticancer agents by targeting multiple pathways involved in tumor growth and proliferation.[3][11]
-
Mechanisms of Action: Their anticancer effects are diverse and include:
-
Enzyme Inhibition: Targeting key kinases like EGFR (Epidermal Growth Factor Receptor) and BRAF, which are often mutated in cancers.[11]
-
Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.[11]
-
Apoptosis Induction: Triggering programmed cell death in cancer cells through pathways like caspase-3/7 activation.[1]
-
-
Comparative Performance: The cytotoxic effects are evaluated using the IC50 value (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 8c | - | 3.6 | EGFR Inhibition | [11] |
| 8c, 8d | - | - | Potent Tubulin & BRAF Inhibitors | [11] |
| 116l | HCT-116 (Colon) | 6.56 | Cytotoxicity | [1] |
| 119c | HCT-116 (Colon) | 6.12 | Cytotoxicity | [1] |
| 117c | PC-3 (Prostate) | 5.48 | Cytotoxicity | [1] |
| T2 | HCT116 (Colon) | 3.84 | Cytotoxicity | [5] |
| T7 | HCT116 (Colon) | 3.25 | Cytotoxicity | [5] |
Lower IC50 values indicate greater cytotoxicity against cancer cells.
Antibacterial and Antitubercular Activity
The scaffold is also effective against a range of bacterial pathogens, including the resilient Mycobacterium tuberculosis.
-
Mechanism of Action: A key mechanism is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, which leads to bacterial cell death.[1] For antitubercular activity, inhibition of cytochrome P450 enzymes like CYP121 is also a proposed mechanism.[4]
-
Comparative Performance:
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| C4 | Mycobacterium tuberculosis H37Ra | 0.976 | [4] |
| C4 | Mycobacterium pheli | 7.81 | [4] |
| Clinafloxacin-triazole hybrid (28) | Various strains | 0.25 - 2 | [1] |
| 77, 78 | M. tuberculosis H37Rv | More effective than Isoniazid | [8] |
Key Experimental Protocols
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the efficacy of new 1,2,4-triazole derivatives.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol determines a compound's ability to inhibit cancer cell proliferation.
-
Objective: To measure the IC50 value of a test compound against a specific cancer cell line.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate before drug exposure.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole test compound in the appropriate cell culture medium. Add these dilutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Causality: A range of concentrations is necessary to generate a dose-response curve from which the IC50 can be calculated.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Causality: During this time, mitochondrial reductases in living cells convert the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability versus log(concentration) and determine the IC50 value using non-linear regression.
-
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.
-
Objective: To find the lowest concentration of a compound that prevents visible growth of a fungus.
-
Principle: The test compound is serially diluted and incubated with a standardized fungal inoculum. The MIC is determined by visual inspection of turbidity.
-
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of fungal cells (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640) to a final concentration of ~0.5-2.5 x 10³ CFU/mL. Causality: A standardized inoculum ensures that the results are consistent and comparable between experiments.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound. Causality: Serial dilution creates a precise gradient of drug concentrations to accurately pinpoint the MIC.
-
Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungus, no compound) and a negative control (broth, no fungus).
-
Incubation: Incubate the plate at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.
-
Protocol 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic model to assess the acute anti-inflammatory potential of a compound.[12]
-
Objective: To evaluate the ability of a 1,2,4-triazole derivative to reduce acute inflammation in a rodent model.
-
Principle: Sub-plantar injection of carrageenan in a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.
-
Methodology:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least 5 days. Fast animals overnight before the experiment. Causality: Acclimatization and fasting reduce variability in physiological responses.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Diclofenac Sodium), and Treatment groups (receiving different doses of the test compound).
-
Compound Administration: Administer the test compound or controls via the desired route (e.g., oral gavage) 1 hour before inducing inflammation.
-
Inflammation Induction: Measure the initial paw volume of each rat using a plethysmograph. Then, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.
-
Conclusion and Future Perspectives
The 1,2,4-triazole scaffold is a validated and highly fruitful starting point for drug discovery. Its derivatives have demonstrated exceptional efficacy across a wide range of therapeutic areas, from infectious diseases to oncology. The success of this scaffold lies in its unique combination of metabolic stability, versatile binding capabilities, and synthetic accessibility. Future research will likely focus on the design of next-generation triazole derivatives with enhanced target selectivity and improved safety profiles. By leveraging structure-activity relationship (SAR) studies and computational modeling, researchers can fine-tune substitutions on the triazole core to optimize potency against specific targets while minimizing off-target effects, paving the way for novel therapeutics with superior efficacy.
References
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- New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - MDPI. (2020, December 19). MDPI.
- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed. (2018, February 15). National Center for Biotechnology Information.
- 1H-1,2,4-Triazole-1-carboxamidine hydrochloride - Chem-Impex. (n.d.). Chem-Impex.
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- A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds - Benchchem. (n.d.). BenchChem.
- SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. (n.d.). ResearchGate.
- Mechanism of Action of 1-β-D-Ribofuranosyl-1,2,4-Triazole-3-Carboxamide (Virazole), A New Broad-Spectrum Antiviral Agent | PNAS. (n.d.). Proceedings of the National Academy of Sciences.
- Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
- Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC. (n.d.). National Center for Biotechnology Information.
- (PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). (n.d.). ResearchGate.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-1,2,4-Triazole-1-carboximidamide
This guide provides essential, experience-driven safety and logistical information for the handling and disposal of 1H-1,2,4-Triazole-1-carboximidamide (hydrochloride salt, CAS No. 19503-26-5). As a key building block in pharmaceutical and agricultural chemistry, its safe handling is paramount to protecting the innovative professionals who work with it daily.[1] This document moves beyond a simple checklist, offering a procedural and causal framework to empower researchers, scientists, and drug development professionals to operate with the highest standards of safety.
The Foundation: A Risk-Based Approach to Safety
Before any laboratory work commences, a thorough risk assessment is not just a regulatory formality; it is the bedrock of a safe experimental design. The selection of Personal Protective Equipment (PPE) is the final and most personal line of defense, dictated entirely by the preceding hazard analysis. For 1H-1,2,4-Triazole-1-carboximidamide, the risk profile is clear and requires stringent controls.
Hazard Identification
The Globally Harmonized System (GHS) provides a clear classification for this compound, which informs our safety protocols.
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [2][3][4][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [2][4][5][6] |
While not universally listed for this specific salt, related triazole compounds have demonstrated reproductive toxicity (Category 1B or 2), indicating potential risk of damaging fertility or the unborn child.[6][7][8] A conservative and responsible safety posture demands that we consider this potential hazard in our handling protocols until more specific data becomes available.
Core Directive: Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling 1H-1,2,4-Triazole-1-carboximidamide in its solid, powdered form. The rationale behind each selection is critical to understanding and ensuring compliance.
Eye and Face Protection: The Non-Negotiable Barrier
Why: The primary, and most immediate, danger is serious eye irritation.[2][5] As a fine powder, the material can easily become airborne during weighing or transfer, leading to accidental contact with the eyes.
-
Minimum Requirement: Tightly-fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times.[2][9] These provide a seal around the eyes to protect from dust.
-
Enhanced Precaution: For operations with a higher risk of dust generation (e.g., bulk transfers, sonication of powders), a full-face shield should be worn in addition to safety goggles.[5] This provides a secondary barrier for the entire face.
Skin and Body Protection: Preventing Dermal Contact
Why: While not classified as a primary skin irritant, repeated dermal contact should be avoided. The core principle is to minimize all routes of exposure. Contaminated clothing can also become a secondary source of exposure.
-
Hand Protection: Chemical-resistant, impervious gloves are mandatory. Nitrile gloves are a suitable choice. Gloves must be inspected for tears or holes before each use and removed using the proper technique to avoid contaminating the skin.[9][10] Contaminated gloves must be disposed of as hazardous waste.[9]
-
Body Protection: A flame-resistant laboratory coat is required.[2] For larger scale operations, a full-body, disposable suit should be considered to prevent contamination of personal clothing.
Respiratory Protection: Controlling Inhalation Risk
Why: As a fine solid, inhalation of airborne dust is a significant risk. While the primary acute hazard is oral toxicity, systemic effects following inhalation cannot be discounted. All handling of the solid material that could generate dust must be performed within a certified chemical fume hood or similar ventilated enclosure.[2][7][11]
-
Standard Operations: When working within a fume hood, respiratory protection may not be necessary if a proper risk assessment shows that exposure is well below occupational limits.
-
When a Respirator is Required: If engineering controls are insufficient, if exposure limits are exceeded, or during spill clean-up, a respirator is mandatory.[2][7] A NIOSH/MSHA-approved air-purifying respirator with a P100 (or EN 143 P3) particulate filter is the recommended choice.[7][12]
The following workflow illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE Selection Workflow for 1H-1,2,4-Triazole-1-carboximidamide.
Operational and Disposal Plans
Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Safe Handling and Storage
-
Designated Area: Handle this chemical only in a designated area, clearly marked with its hazard information.
-
Ventilation: Always handle the solid form in a well-ventilated area, preferably a certified chemical fume hood, to minimize dust and aerosol formation.[2][7][10]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[2][5] Wash hands and any exposed skin thoroughly after handling.[2][5]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][7] The substance should be stored locked up, accessible only to authorized personnel.[2][5]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate: Immediately clear the area of all non-essential personnel.[2]
-
Communicate: Alert colleagues and the laboratory safety officer.
-
Protect: Don the appropriate PPE, including respiratory protection (P100/P3 filter), before re-entering the area.[9]
-
Contain: Prevent the spill from spreading or entering drains.[2][11]
-
Clean-up: For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[7][10] Avoid any actions that create dust.[9][10]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose: All materials used for clean-up (gloves, wipes, etc.) must be disposed of as hazardous waste.
Caption: Decision workflow for responding to a spill of 1H-1,2,4-Triazole-1-carboximidamide.
Waste Disposal Protocol
Improper disposal is a critical failure in laboratory safety and environmental stewardship.
-
Segregation: All waste containing 1H-1,2,4-Triazole-1-carboximidamide, including empty containers, contaminated PPE, and spill clean-up materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Compliance: The disposal of this waste must be handled by an approved and licensed hazardous waste disposal facility.[7][10] Never dispose of this chemical down the drain or in regular trash.[2]
-
Documentation: Follow all institutional and local regulations for hazardous waste manifest and tracking.
By adhering to these rigorous, evidence-based protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
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1H-1,2,4-triazole-1-carboximidamide hydrochloride. PubChem. [Link]
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1H-1,2,4-Triazole: Human health tier II assessment. (2016, July 1). Australian Government Department of Health. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
